molecular formula C20H16N6 B609689 NVP-BVU972 CAS No. 1185763-69-2

NVP-BVU972

Cat. No.: B609689
CAS No.: 1185763-69-2
M. Wt: 340.4 g/mol
InChI Key: RNCNPRCUHHDYPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NVP-BVU972 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to ensure high purity and yield. The process involves large-scale chemical synthesis, purification, and quality control measures. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

NVP-BVU972 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .

Scientific Research Applications

NVP-BVU972 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of the MET receptor and its downstream signaling pathways.

    Biology: Employed in cellular and molecular biology research to investigate the role of MET in cell growth, survival, and metastasis.

    Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit aberrant MET signaling.

    Industry: Utilized in the development of new drugs targeting the MET receptor and related pathways

Comparison with Similar Compounds

NVP-BVU972 is unique in its high selectivity and potency for the MET receptor. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their binding modes, efficacy, and safety profiles. This compound stands out due to its high selectivity and potency, making it a valuable tool in cancer research and potential therapeutic applications .

Properties

IUPAC Name

6-[[6-(1-methylpyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6/c1-25-13-16(11-23-25)19-6-7-20-22-12-17(26(20)24-19)10-14-4-5-18-15(9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCNPRCUHHDYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN3C(=NC=C3CC4=CC5=C(C=C4)N=CC=C5)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657890
Record name 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185763-69-2
Record name 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was synthesized like described in Tetrahedron Letters, 2001, 42, 831-833): iodine (207 mg, 0.82 mmol) and H3PO2 (0.44 mL of a 50% aqueous solution, 4.07 mmol) were added to a solution of (rac)-[6-(1-methyl-1H-pyrazol-4-yl)-imidazo[1,2-b]pyridazin-3-yl]-quinolin-6-yl-methanol (Example 1, 145 mg, 0.41 mmol) in acetic acid (1 mL). The RM was subjected to MW-irradiation at 150° C. for 30 min. The RM was diluted with water and extracted with EtOAc. The organic layer was separated and washed carefully with sat. K2CO3-sol then dried filtered and concentrated. Purification by HPLC and then liberation of the free base afforded the title compound as a white solid (tR 1.055 min (conditions 1), MH+=341.2, 1H-NMR in DMSO-d6: 8.9 (d, 1H), 8.5 (s, 1H), 8.4 (d, 1H), 8.2 (d, 1H), 8.1 (s, 1H), 8.05 (s, 1H), 8.0 (d, 1H), 7.9 (d, 1H), 7.8 (s, 1H), 7.7 (d, 1H), 7.6 (dd, 1H), 4.6 (s, 2H), 4.0 (s, 3H)).
Quantity
207 mg
Type
reactant
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aqueous solution
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(rac)-[6-(1-methyl-1H-pyrazol-4-yl)-imidazo[1,2-b]pyridazin-3-yl]-quinolin-6-yl-methanol
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145 mg
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reactant
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1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does NVP-BVU972 interact with its target, c-MET, and what are the downstream effects of this interaction?

A1: this compound functions as a selective inhibitor of the c-MET receptor tyrosine kinase. [, ] It binds to the kinase domain of c-MET, specifically interacting with the tyrosine residue Y1230, which plays a crucial role in inhibitor binding. [, ] This binding event prevents c-MET from becoming activated, thereby inhibiting downstream signaling pathways typically involved in cell growth, proliferation, and survival. []

Q2: What makes the Y1230 residue so critical for this compound's activity and potential for resistance?

A2: The crystal structure of the c-MET kinase domain in complex with this compound revealed that Y1230 is directly involved in the binding interaction. [, ] This interaction is crucial for the inhibitor's ability to block c-MET activation. Notably, resistance screens identified mutations in Y1230 as a primary mechanism of acquired resistance to this compound. [, ] These mutations likely disrupt the crucial binding interaction, rendering the inhibitor less effective.

Q3: Are there other c-MET inhibitors that share a similar binding mode and potential for resistance as this compound?

A3: Yes, several other selective c-MET inhibitors are predicted to bind in a manner similar to this compound. [] This suggests that the Y1230 residue could be a common site for resistance mutations to emerge against this class of inhibitors. The research highlights the importance of monitoring for such mutations in patients undergoing treatment with these compounds. []

Q4: How does the resistance profile of this compound compare to that of another c-MET inhibitor, AMG 458?

A4: Interestingly, while both this compound and AMG 458 inhibit c-MET, they elicit distinct resistance profiles. [] Resistance screens using AMG 458 revealed a predominance of mutations in the F1200 residue of c-MET, unlike the Y1230 mutations frequently observed with this compound. [] This difference suggests that AMG 458 likely interacts with c-MET through a different binding mode compared to this compound. This finding underscores the impact of inhibitor binding mode on the development of resistance mutations.

  1. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients.
  2. Abstract 4738: Cellular resistance screening with a novel selective c-Met inhibitor reveals a spectrum of missense mutations that partially overlap with activating mutations found in cancer patients.

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